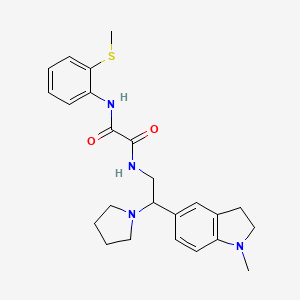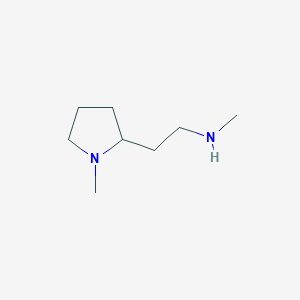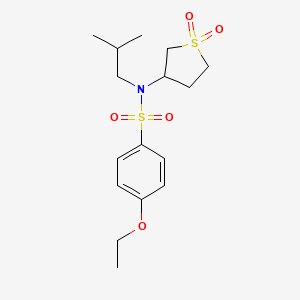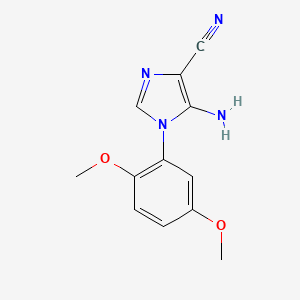
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O2S and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Biological Activity
Stereochemistry of Phenylpiracetam and its Methyl Derivative The pharmacological profile of certain compounds can be significantly improved by understanding the stereochemistry. The review by Veinberg et al. (2015) focuses on the design, synthesis, and biological activity of enantiomerically pure phenylpiracetam and its methyl derivative. It highlights the relationship between the configuration of stereocenters and biological properties, suggesting the importance of choosing the most effective stereoisomer and purifying drug substances from less active ones (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine in Drug Discovery A Versatile Scaffold
Pyrrolidine rings are widely used in medicinal chemistry to obtain compounds for treating human diseases. Li Petri et al. (2021) discuss bioactive molecules with pyrrolidine rings, highlighting their contribution to stereochemistry, non-planarity leading to increased three-dimensional coverage, and the influence of steric factors on biological activity. The review emphasizes how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to different binding modes to enantioselective proteins (Li Petri et al., 2021).
Cytochrome P450 Isoforms and Drug Metabolism
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes Understanding the role of cytochrome P450 (CYP) enzymes in drug metabolism is crucial for predicting drug-drug interactions. Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, emphasizing the importance of selecting the most selective inhibitors for deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Solvent Applications in Pharmaceutical Sciences
N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Sciences NMP or Pharmasolve is a strong solubilizing agent with important applications in various fields including pharmaceutical sciences. Jouyban et al. (2010) present NMP's physicochemical characteristics, application, and toxicity, comparing it with other common solvents used in pharmaceutical industries. The review suggests that NMP is an acceptable pharmaceutical solvent with efficacy, toxicity, and side effects comparable to other common solvents (Jouyban et al., 2010).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-27-14-11-18-15-17(9-10-20(18)27)21(28-12-5-6-13-28)16-25-23(29)24(30)26-19-7-3-4-8-22(19)31-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXIZVHPBJVCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)


![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2402325.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)
![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)

![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)



